molecular formula C12H20N2O2S B12911567 6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one CAS No. 86627-13-6

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one

Katalognummer: B12911567
CAS-Nummer: 86627-13-6
Molekulargewicht: 256.37 g/mol
InChI-Schlüssel: KREXHIFCGOGJJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a hydroxy group at the 6th position and an octylsulfanyl group at the 2nd position on the pyrimidinone ring. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one typically involves the alkylation of 6-hydroxy-2-thiouracil with octyl halides in the presence of a base. The reaction conditions generally include:

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Corresponding alcohols or amines

    Substitution: Various substituted pyrimidinones

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Allylsulfanyl)-6-hydroxy-pyrimidin-4(3H)-one
  • 2-(Propargylsulfanyl)-6-hydroxy-pyrimidin-4(3H)-one
  • 2-(Methallylsulfanyl)-6-hydroxy-pyrimidin-4(3H)-one

Uniqueness

6-Hydroxy-2-(octylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of the octylsulfanyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. The longer alkyl chain in the octylsulfanyl group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved biological efficacy.

Eigenschaften

CAS-Nummer

86627-13-6

Molekularformel

C12H20N2O2S

Molekulargewicht

256.37 g/mol

IUPAC-Name

4-hydroxy-2-octylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-17-12-13-10(15)9-11(16)14-12/h9H,2-8H2,1H3,(H2,13,14,15,16)

InChI-Schlüssel

KREXHIFCGOGJJX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCSC1=NC(=CC(=O)N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.